molecular formula C15H15ClN2O3S B4195807 N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B4195807
M. Wt: 338.8 g/mol
InChI Key: CPBAAXCUAHGTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as SMBA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. The compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development. In

Scientific Research Applications

N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has shown promising results as a potential anti-cancer agent. Studies have shown that N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells and induces apoptosis. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in drug development. The compound has been shown to have inhibitory effects on enzymes such as carbonic anhydrase and xanthine oxidase, which are involved in various physiological processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide involves its ability to inhibit the activity of enzymes involved in various physiological processes. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. In cancer cells, N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide induces apoptosis by activating caspase-3 and inhibiting the activity of anti-apoptotic proteins.
Biochemical and physiological effects:
N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells and induces apoptosis. Inhibition of carbonic anhydrase by N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide leads to a decrease in the production of bicarbonate ions, which can affect the pH balance in the body. Inhibition of xanthine oxidase by N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide can lead to a decrease in the production of uric acid, which is involved in the development of gout.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to inhibit the activity of enzymes involved in various physiological processes. This makes N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide a useful tool in studying the role of these enzymes in different physiological processes. However, one limitation of using N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its potential toxicity. N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide derivatives with improved therapeutic properties. Another area of research is the study of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, the role of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in other physiological processes, such as inflammation and oxidative stress, could be further explored. Finally, the potential use of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in drug development could be investigated further, particularly in the development of drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-22(20,21)18-14-9-5-3-7-12(14)15(19)17-10-11-6-2-4-8-13(11)16/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBAAXCUAHGTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.